molecular formula C5H7ClN2O2 B592494 Methyl 1H-imidazole-5-carboxylate hydrochloride CAS No. 127607-71-0

Methyl 1H-imidazole-5-carboxylate hydrochloride

Cat. No.: B592494
CAS No.: 127607-71-0
M. Wt: 162.573
InChI Key: SRBHRZLXUXMYCZ-UHFFFAOYSA-N
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Description

Methyl 1H-imidazole-5-carboxylate hydrochloride (CAS: 127607-71-0) is a heterocyclic organic compound with the molecular formula C₅H₇ClN₂O₂ and a molecular weight of 162.57 g/mol. It is primarily utilized in research settings for structural and pharmacological studies due to its imidazole core, a motif prevalent in bioactive molecules . The compound is provided as a high-purity (>95%) solution or solid, requiring storage at room temperature in sealed containers to prevent moisture absorption. Its solubility varies across solvents (e.g., DMSO, ethanol), necessitating tailored preparation methods for experimental use .

Properties

IUPAC Name

methyl 1H-imidazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h2-3H,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBHRZLXUXMYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668446
Record name Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127607-71-0
Record name Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Reagents : 1H-imidazole-5-carboxylic acid, methanol, dry HCl gas.

  • Conditions : Reflux at 65–70°C for 4 hours.

  • Workup : Concentration to 1/3 volume, cooling, and recrystallization from methanol.

  • Yield : 88.9%.

Key Data:

ParameterValue
Temperature65–70°C
Reaction Time4 hours
Purity (HPLC)>95%
RecrystallizationMethanol

Advantages : High yield, minimal byproducts.
Limitations : Requires careful handling of gaseous HCl.

Fischer Esterification with Sulfuric Acid

A classical approach using sulfuric acid as a catalyst.

Procedure:

  • Reagents : 1H-imidazole-5-carboxylic acid, methanol, concentrated H₂SO₄.

  • Conditions : Reflux at 80°C for 18–24 hours.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

  • Yield : 77–89%.

Optimization Insights:

  • Catalyst Load : 10–15% v/v H₂SO₄ maximizes conversion.

  • Scale-Up : Industrial batches use continuous distillation to remove water, shifting equilibrium toward ester formation.

Thionyl Chloride-Mediated Esterification

A high-efficiency method employing SOCl₂ for in-situ acid chloride formation.

Procedure:

  • Reagents : 1H-imidazole-5-carboxylic acid, methanol, SOCl₂.

  • Conditions : 70°C for 16 hours in methanol.

  • Workup : Evaporation under reduced pressure, no further purification required.

  • Yield : 99%.

Reaction Mechanism:

  • RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}

  • RCOCl+CH3OHRCOOCH3+HCl\text{RCOCl} + \text{CH}_3\text{OH} \rightarrow \text{RCOOCH}_3 + \text{HCl}

Advantages : Near-quantitative yield, suitable for bulk production.
Safety Note : SOCl₂ is moisture-sensitive; reactions require anhydrous conditions.

Cyclization of α-Chlorooxaloacetate Derivatives

A multi-step route starting from α-chlorooxaloacetic acid diethyl ester.

Procedure:

  • Step 1 : React α-chlorooxaloacetate with paraformaldehyde and HCl to form diketo intermediate.

  • Step 2 : Treat with aqueous ammonia at pH 3–5, 65–70°C for 30 minutes.

  • Yield : 40–52%.

Industrial Adaptation:

  • Solvent-Free Systems : Reduce waste by using excess paraformaldehyde as both reactant and solvent.

Microwave-Assisted Synthesis

Modern approach reducing reaction time significantly.

Procedure:

  • Reagents : 1H-imidazole-5-carboxylic acid, methanol, H₂SO₄.

  • Conditions : Microwave irradiation at 150°C for 15 minutes.

  • Yield : 85%.

Comparative Data:

MethodTimeYield
Conventional Reflux24 hours77%
Microwave15 minutes85%

Characterization and Quality Control

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (DMSO-d₆) : δ 3.87 (s, 3H, COOCH₃), 7.79 (s, 1H, imidazole-H), 12.75 (br, 1H, NH).

  • LC-MS : m/z 127.23 [M+H]⁺.

Industrial-Scale Production

Key considerations for manufacturing:

  • Catalyst Recycling : Immobilized sulfuric acid on silica gel reduces waste.

  • Purification : Crystallization from methanol/water (3:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-imidazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms of imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl 1H-imidazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.

Comparison with Similar Compounds

Metomidate Hydrochloride

Structure : Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride (CAS: 127607-71-0 derivatives).
Key Differences :

  • Substituent : A 1-(1-phenylethyl) group replaces the hydrogen at the imidazole N1 position.
  • Pharmacological Activity : Unlike the research-focused target compound, metomidate hydrochloride is a clinically used anesthetic. It exhibits reduced adrenal suppression and enhanced myocardial stability compared to etomidate, attributed to the phenylethyl substitution .
  • Regulatory Status : Recognized as a USP reference standard, underscoring its therapeutic validation .

Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride

Structure: Ethyl ester at position 4 with an amino group (C₆H₁₀ClN₃O₂; MW: 191.62). Key Differences:

  • Functional Groups: The carboxylate group is at position 4 instead of 5, with an additional amino substituent.
  • Applications : Primarily used in nucleoside analog synthesis, highlighting how positional isomerism alters reactivity and biological targeting .

3-Substituted-1H-Imidazol-5-yl Indole Derivatives

Examples :

  • 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8)
  • 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9)
    Key Differences :
  • Core Structure : Incorporation of indole moieties instead of a simple carboxylate ester.

Methyl 5-Methyl-1H-Imidazole-4-Carboxylate Hydrochloride

Structure : Methyl group at position 5 and carboxylate at position 4 (C₆H₈N₂O₂).
Key Differences :

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Applications References
Methyl 1H-imidazole-5-carboxylate HCl C₅H₇ClN₂O₂ None at N1; carboxylate at C5 Research chemical, >95% purity
Metomidate Hydrochloride C₁₃H₁₅ClN₂O₂ 1-(1-Phenylethyl) at N1 Anesthetic, USP standard
Ethyl 5-amino-1H-imidazole-4-carboxylate HCl C₆H₁₀ClN₃O₂ Amino at C5, ethyl ester at C4 Nucleoside synthesis
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole C₁₈H₁₂ClIN₃ 4-Iodobenzyl at N1, chloroindole Kinase inhibition studies
Methyl 5-methyl-1H-imidazole-4-carboxylate HCl C₆H₈ClN₂O₂ Methyl at C5, carboxylate at C4 Structural studies

Key Findings and Implications

  • Substituent Effects : The addition of bulky groups (e.g., phenylethyl in metomidate) enhances pharmacological activity but may reduce solubility. Halogenated derivatives (e.g., Compounds 8–10) improve target binding via hydrophobic interactions .
  • Positional Isomerism : Carboxylate placement (C4 vs. C5) significantly impacts hydrogen-bonding networks and crystallinity, relevant for material science and drug formulation .
  • Regulatory and Safety Profiles : While methyl 1H-imidazole-5-carboxylate hydrochloride remains a research tool, analogs like metomidate undergo rigorous pharmacopeial testing for clinical use .

Biological Activity

Methyl 1H-imidazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound possesses the molecular formula C5H6N2O2HClC_5H_6N_2O_2\cdot HCl and a molecular weight of approximately 162.57 g/mol. Its structure features an imidazole ring, which is a key component in many biologically active compounds, particularly those involved in enzyme activity and metabolic processes.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

2. Antitumor Activity

The compound has shown promise in preclinical studies for its antitumor effects. In vitro assays have indicated that it can inhibit the proliferation of several cancer cell lines. For instance, one study reported a significant reduction in cell viability in human cancer cells treated with this compound at concentrations ranging from 10 to 100 µM .

3. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. The imidazole moiety allows it to interact with various enzymes involved in metabolic pathways, potentially modulating their activity. For example, it has been noted to inhibit certain enzymes related to nucleotide metabolism, which could impact cellular proliferation and survival .

The biological activity of this compound can be attributed to its ability to mimic natural substrates and interact with biological macromolecules:

  • Hydrogen Bonding : The imidazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, facilitating competitive inhibition.
  • Structural Similarity : Its structural resemblance to histidine and purine derivatives suggests that it may interfere with pathways involving these critical biomolecules .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study ReferenceActivity AssessedFindings
AntitumorSignificant reduction in viability of cancer cell lines at concentrations of 10–100 µM.
AntimicrobialEffective against multiple bacterial strains; demonstrated broad-spectrum activity.
Enzyme InhibitionInhibited enzymes involved in nucleotide metabolism; potential implications for cancer therapy.

Q & A

Basic: What are the recommended analytical techniques for assessing the purity and stability of Methyl 1H-imidazole-5-carboxylate hydrochloride in pharmacological studies?

To ensure purity, high-performance liquid chromatography (HPLC) with pharmacopeial reference standards is critical. For stability, monitor degradation under controlled conditions (e.g., temperature, humidity) using spectroscopic methods (FTIR, NMR) to detect structural changes. Pharmacopeial guidelines recommend storing the compound in light-resistant, single-dose containers at controlled room temperature to prevent decomposition .

Basic: How can researchers validate the structural identity of this compound?

Use a combination of mass spectrometry (MS) for molecular weight confirmation and X-ray crystallography for resolving crystal packing and hydrogen-bonding networks. SHELX software (e.g., SHELXL/SHELXS) is widely employed for refining crystal structures, particularly for resolving ambiguities in imidazole ring conformations .

Advanced: How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for imidazole derivatives like this compound?

Hydrogen-bond geometry (bond lengths, angles) derived from X-ray diffraction studies can distinguish between tautomeric forms or protonation states. For example, hydrogen-bonding interactions in zwitterionic imidazole derivatives (e.g., N–H···O and O–H···N patterns) are critical for confirming the dominant tautomer in the solid state. Data from single-crystal studies should be cross-validated with computational simulations (DFT) to resolve discrepancies .

Advanced: What experimental design principles apply when studying synergistic effects of this compound in drug combinations?

The median-effect equation and combination index (CI) method are foundational. Design dose-response matrices to quantify synergism (CI < 1) or antagonism (CI > 1) across varying molar ratios. Use software tools to automate simulations of dose-effect curves and isobolograms. Ensure reproducibility by standardizing cell lines or in vivo models for pharmacological endpoints .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Follow protocols for handling corrosive substances: use PPE (gloves, goggles), work in fume hoods, and avoid skin contact. In case of spills, neutralize with inert absorbents and dispose of waste under federal/state regulations. Note that combustion may release toxic gases (e.g., NOx, HCl), requiring CO₂ or dry chemical extinguishers .

Advanced: How can researchers address discrepancies in reported melting points or solubility profiles of this compound?

Re-evaluate purity via DSC (differential scanning calorimetry) for melting point consistency. For solubility, use standardized solvents (e.g., USP-grade alcohols) and control temperature/pH. Cross-reference with pharmacopeial monographs, which specify acceptance criteria (e.g., 67.0–70.0°C for related imidazole esters) .

Basic: What synthetic routes are reported for this compound analogs?

Common methods include esterification of imidazole-5-carboxylic acid derivatives with methanol under acidic conditions. For example, ethyl analogs are synthesized via nucleophilic substitution of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with ethyl halides, followed by HCl salt formation .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature). Use orthogonal purification methods (e.g., recrystallization followed by column chromatography) and validate consistency via qNMR or chiral HPLC for enantiomeric purity .

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